molecular formula C8H10BrNO2 B8673503 2-(6-Bromopyridin-2-yl)propane-1,2-diol

2-(6-Bromopyridin-2-yl)propane-1,2-diol

Cat. No.: B8673503
M. Wt: 232.07 g/mol
InChI Key: ZRRUCJYWLHNDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromopyridin-2-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)propane-1,2-diol

InChI

InChI=1S/C8H10BrNO2/c1-8(12,5-11)6-3-2-4-7(9)10-6/h2-4,11-12H,5H2,1H3

InChI Key

ZRRUCJYWLHNDCC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC(=CC=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-6-isopropenylpyridine (0.510 g, 2.57 mmol) in acetone (1 mL) and water (2 mL) was added N-methylmorpholine N-oxide (0.317 g, 2.70 mmol) followed by osmium tetroxide (0.257 mL, 0.013 mmol). After 16 hours, dithionite (0.05 g) and water (1.5 mL) were added. After an additional 15 minutes, the reaction mixture was filtered though a pad of Celite. The filter was rinsed with acetone (3×1.5 mL), and the filtrate was concentrated under vacuo to remove the acetone. The remaining liquid was diluted with 9:1 chloroform:isopropanol (4 mL) and aqueous hydrogen chloride (2 M) was added until the aqueous layer was acidic. The layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform:isopropanol (2×4 mL). The combined organic layers were washed with 3:1 water:brine (2.5 mL), saturated aqueous sodium bicarbonate (4 mL), and brine (4 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.257 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-6-isopropenylpyridine (0.510 g, 2.57 mmol) in a mixture of acetone (1 ml) and water (2 ml) was charged with N-methylmorpholine N-oxide (0.317 g, 2.70 mmol) and osmium tetroxide (0.257 ml, 0.013 mmol) with vigorous stirring. After 16 hours, dithionite (0.05 g) and water (1.5 mL) were added. After an additional 15 minutes, the reaction mixture was filtered though a pad of Celite. The filter cake was rinsed with acetone (3×1.5 mL) and filtrate was concentrated by rotary evaporation. The remaining liquid was diluted with 9:1 chloroform:isopropanol (4 mL) and aqueous hydrogen chloride (2 M) was added until the aqueous layer was acidic. The layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform:isopropanol (2×4 mL). The combined organic layers were washed with 3:1 water:brine (2.5 mL), saturated aqueous sodium bicarbonate (4 mL), and brine (4 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound. LRMS (APCI) calc'd for C8H11BrNO2 [M+H]+: 232, Found: 232.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step Two
Quantity
0.257 mL
Type
catalyst
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

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